![molecular formula C8H4F3N3O B13129146 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol CAS No. 890301-90-3](/img/structure/B13129146.png)
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrido[2,3-d]pyrimidine core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with trifluoroacetic anhydride, followed by cyclization with formamide. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
化学反応の分析
Types of Reactions
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the context of kinase inhibition.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique chemical properties.
作用機序
The mechanism of action of 7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit the activity of these targets by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to the suppression of cellular processes such as proliferation and survival, making it a potential candidate for cancer therapy.
類似化合物との比較
Similar Compounds
Pyrido[2,3-d]pyrimidine: A closely related scaffold with similar biological activities.
Trifluoromethylpyridine: Another compound with a trifluoromethyl group, but with different core structure and properties.
Pyrimidinone: Shares the pyrimidine core but lacks the trifluoromethyl group.
Uniqueness
7-(Trifluoromethyl)pyrido[2,3-d]pyrimidin-4(3H)-one stands out due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable compound in drug discovery and development.
特性
CAS番号 |
890301-90-3 |
|---|---|
分子式 |
C8H4F3N3O |
分子量 |
215.13 g/mol |
IUPAC名 |
7-(trifluoromethyl)-3H-pyrido[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H4F3N3O/c9-8(10,11)5-2-1-4-6(14-5)12-3-13-7(4)15/h1-3H,(H,12,13,14,15) |
InChIキー |
WESCKMDTISLQKF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=NC2=C1C(=O)NC=N2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


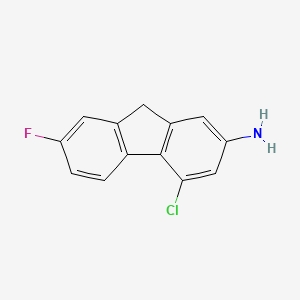
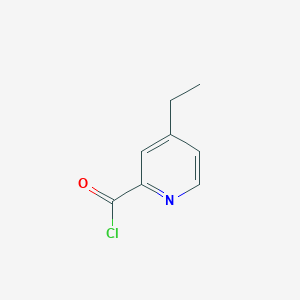
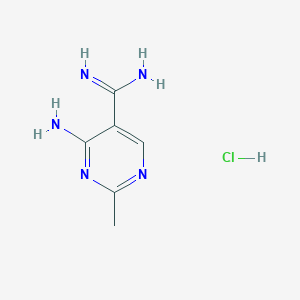
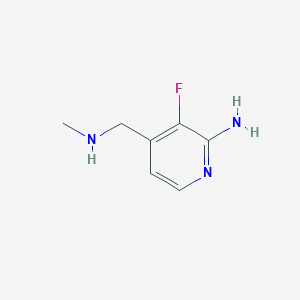
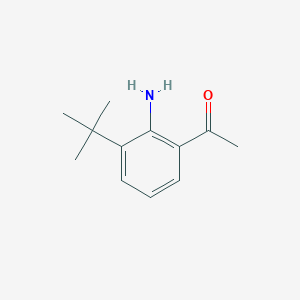
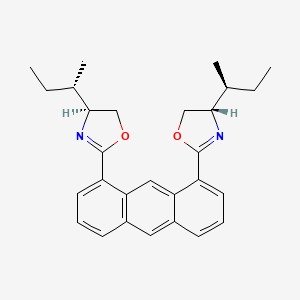
![Bis[2,9-bis(4-methoxyphenyl)-1,10-phenanthroline-N1,N10]copper](/img/structure/B13129098.png)
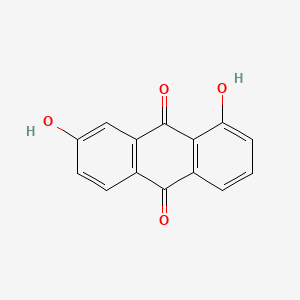

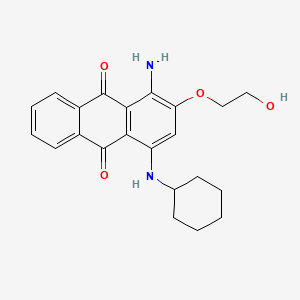



![N-[(Benzenesulfonyl)oxy]-N-phenylaniline](/img/structure/B13129127.png)
